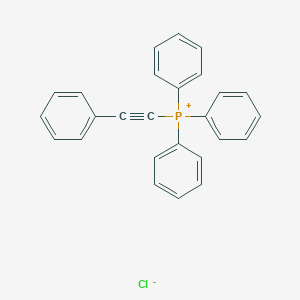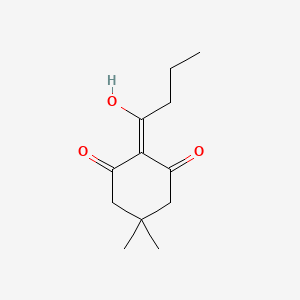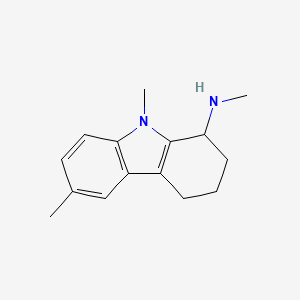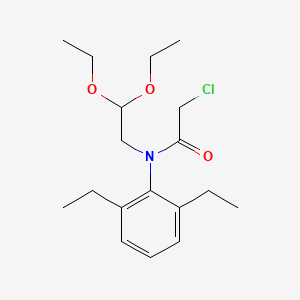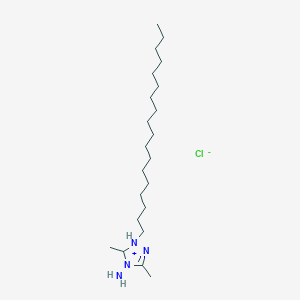
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an octadecyl chain, making it highly lipophilic. The presence of the triazole ring imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-octadecyl-1H-1,2,4-triazole with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the triazole ring followed by the introduction of the octadecyl chain through alkylation reactions. The final step involves the conversion of the triazole derivative to its chloride salt using hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydro derivatives of the triazole.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the triazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
- 4-Amino-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Comparison: Compared to these similar compounds, 4-Amino-3,5-dimethyl-1-octadecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its long octadecyl chain, which imparts higher lipophilicity and membrane-disrupting capabilities. This structural feature enhances its potential as a surfactant and antimicrobial agent, making it more effective in certain applications.
Propriétés
Numéro CAS |
59944-41-1 |
|---|---|
Formule moléculaire |
C22H47ClN4 |
Poids moléculaire |
403.1 g/mol |
Nom IUPAC |
3,5-dimethyl-1-octadecyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C22H46N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(3)26(23)21(2)24-25;/h22H,4-20,23H2,1-3H3;1H |
Clé InChI |
HPQGPNMPRMFXPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



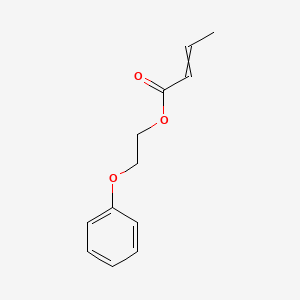


![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)

![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
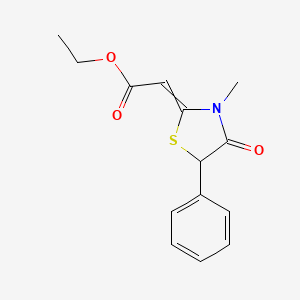
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
